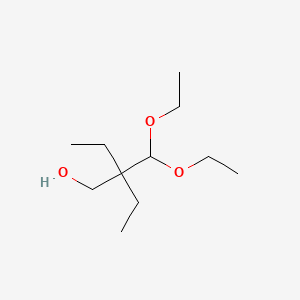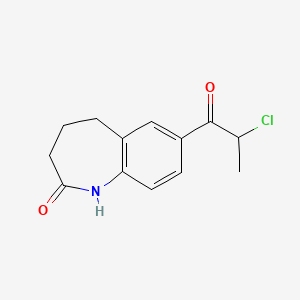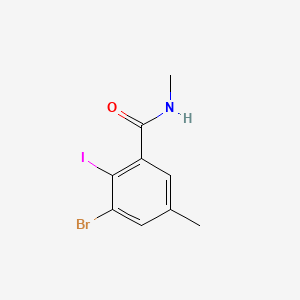![molecular formula C9H6ClNOS B13941376 2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one CAS No. 53175-01-2](/img/structure/B13941376.png)
2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one is a heterocyclic compound that belongs to the class of thienopyridines. This compound is of significant interest due to its potential pharmacological and biological activities. Thienopyridines are known for their diverse applications in medicinal chemistry, including anticancer, antifungal, anti-inflammatory, and antiviral activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one typically involves the reaction of 3-bromothieno[2,3-b]pyridine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thienopyridine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or ethers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted thienopyridines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or ethers.
Aplicaciones Científicas De Investigación
2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to the disruption of cellular processes, resulting in the desired pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-b]pyridine: A parent compound with similar structural features but lacks the chloroacetyl group.
2-Amino-4-aryl-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile: A derivative with different substituents on the pyridine ring.
Cycloalkylthienopyridine-2-carboxamides: Compounds with cycloalkyl groups attached to the thienopyridine ring.
Uniqueness
2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and potential biological activity. This compound’s ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable molecule in medicinal chemistry .
Propiedades
Número CAS |
53175-01-2 |
|---|---|
Fórmula molecular |
C9H6ClNOS |
Peso molecular |
211.67 g/mol |
Nombre IUPAC |
2-chloro-1-thieno[2,3-b]pyridin-3-ylethanone |
InChI |
InChI=1S/C9H6ClNOS/c10-4-8(12)7-5-13-9-6(7)2-1-3-11-9/h1-3,5H,4H2 |
Clave InChI |
NKVMKYUVDWDTRR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)SC=C2C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl-](/img/structure/B13941321.png)
![2-ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane](/img/structure/B13941326.png)

![5-Chloro-2-({[(3-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13941337.png)




![trans-4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)cyclohexanol](/img/structure/B13941371.png)

![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-methoxynicotinate](/img/structure/B13941383.png)
